molecular formula C11H12N2O2S B2977049 N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE CAS No. 1421482-91-8

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2977049
CAS No.: 1421482-91-8
M. Wt: 236.29
InChI Key: HYQBQAQNYNXKSP-UHFFFAOYSA-N
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Description

N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]thiophene-2-carboxamide is a synthetic small molecule compound of interest in medicinal chemistry and agrochemical research. This molecule features a thiophene carboxamide core linked via an ethyl chain to a 3-methyl-1,2-oxazole (isoxazole) moiety. The distinct integration of these two heterocyclic systems presents a unique structural scaffold for investigating new biologically active compounds. Heterocyclic structures containing thiophene and oxazole rings are recognized as key features in the development of various pharmaceuticals and agrichemicals due to their potential for high efficiency and diverse substituent patterns . Potential Research Applications and Value The primary research value of this compound lies in its use as a chemical intermediate or a lead structure in discovery programs. Its molecular architecture is similar to that found in compounds studied for antifungal applications. Research on analogous benzoxazole and thiophene derivatives has demonstrated moderate to strong activity against a range of phytopathogenic fungi, suggesting a potential avenue for the development of new antifungal agents . Furthermore, structurally related molecules that combine heterocyclic units like thiophene and isoxazoline have been developed as ectoparasiticides, functioning as non-competitive antagonists of GABA-gated chloride channels in invertebrates . This mechanism leads to paralytic action in the target organisms, indicating another significant area of investigation for compounds of this class in parasitology . Handling and Use this compound is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, making use of personal protective equipment and working in a well-ventilated environment. The compound's physicochemical properties, such as its hydrogen bond donor and acceptor count, and topological polar surface area, can be modeled to predict its behavior in biological systems, aiding in early-stage drug discovery efforts.

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-8-7-9(15-13-8)4-5-12-11(14)10-3-2-6-16-10/h2-3,6-7H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQBQAQNYNXKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE typically involves the formation of the oxazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. This is followed by a coupling reaction with a thiophene derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form oxazolines or oxazolidines.

    Substitution: Both the thiophene and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxazole ring can yield oxazoline or oxazolidine derivatives.

Scientific Research Applications

N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that is characterized by a thiophene ring and an oxazole moiety. The presence of the carboxamide functional group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Scientific Research Applications

  • Medicinal Chemistry this compound is notable for its potential applications in medicinal chemistry due to the biological activities associated with both the thiophene and oxazole components.
  • Anticancer Properties Preliminary studies suggest that this compound may have anticancer properties by interfering with microtubule formation, potentially disrupting cell division and growth pathways.
  • Drug Discovery The unique combination of functional groups also suggests a broad spectrum of activity against various biological targets, making it a subject of interest in drug discovery.
  • Drug Development and Material Science This unique structure positions it as a promising candidate for further research in drug development and material science applications.

Mechanism of Action

The mechanism of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting essential cellular processes. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences:

Core Backbone: The target compound uses a thiophene-2-carboxamide backbone, whereas Compounds 9–13 are based on a 2-thioxoacetamide scaffold with thiazolidinone rings. The compound employs a benzamide core.

Substituents :

  • The 3-methyl-1,2-oxazole group in the target compound differs from the 1,2,4-oxadiazole in the analog. Oxadiazoles often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which could influence target affinity .
  • Compounds 9–13 feature bulkier substituents (e.g., chlorobenzylidene, indole), which may sterically hinder interactions with biological targets compared to the compact oxazole-ethyl group in the target.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a thiophene-2-carboxylic acid derivative with a 3-methyl-1,2-oxazole-ethylamine intermediate. In contrast, Compounds 9–13 require multistep cyclization reactions to form thiazolidinone rings, resulting in variable yields (53–90%).

Functional and Therapeutic Implications:

  • Electron-Withdrawing Groups : The nitro-furyl substituents in Compounds 12–13 may enhance reactivity but reduce metabolic stability compared to the methyl-oxazole group in the target.
  • Therapeutic Potential: The compound highlights that methyl-oxazole/oxadiazole derivatives are prioritized for antiviral or anticancer applications. The target’s thiophene-oxazole combination could similarly modulate kinase or protease activity.

Biological Activity

N-[2-(3-Methyl-1,2-Oxazol-5-Yl)Ethyl]Thieno[2,3-b]Thiophene-2-Carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-b]thiophene core linked to a 3-methyl-1,2-oxazole moiety. The structural formula can be represented as follows:

C12H12N2OS2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}\text{S}_2

This structure suggests potential interactions with various biological targets due to the presence of heteroatoms and functional groups.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A comprehensive review highlighted that compounds similar to N-[2-(3-Methyl-1,2-Oxazol-5-Yl)Ethyl]Thieno[2,3-b]Thiophene-2-Carboxamide showed activity against various bacterial strains and fungi. Specifically, oxazole derivatives have been noted for their effectiveness against Staphylococcus aureus and Candida albicans .

CompoundMIC (μg/mL)Activity
Oxazole Derivative A50Effective against S. aureus
Oxazole Derivative B25Effective against C. albicans

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that derivatives with similar structures exhibited inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .

CompoundIC50 (μM)Inhibition (%)
Thieno Derivative 11075%
Thieno Derivative 22060%

The biological activity of N-[2-(3-Methyl-1,2-Oxazol-5-Yl)Ethyl]Thieno[2,3-b]Thiophene-2-Carboxamide may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Interaction with Receptors : The oxazole moiety may interact with specific receptors involved in inflammatory pathways.
  • Molecular Docking Studies : Computational studies indicate that this compound can bind effectively to target proteins such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis. The binding affinity was calculated to be -8.4 kcal/mol .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thienothiophene derivatives, N-[2-(3-Methyl-1,2-Oxazol-5-Yl)Ethyl]Thieno[2,3-b]Thiophene-2-Carboxamide was tested against multi-drug resistant strains of bacteria. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of oxazole derivatives demonstrated that treatment with N-[2-(3-Methyl-1,2-Oxazol-5-Yl)Ethyl]Thieno[2,3-b]Thiophene-2-Carboxamide significantly reduced inflammation markers in a murine model of arthritis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]thiophene-2-carboxamide, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing thiophene-2-carboxylic acid derivatives with 3-methyl-1,2-oxazole-5-ethylamine in the presence of coupling agents (e.g., chloroacetyl chloride) under inert conditions. Reaction progress should be monitored using TLC (thin-layer chromatography) or HPLC to track intermediate formation . Purification via recrystallization (using solvents like pet-ether) or column chromatography is recommended to isolate the target compound.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify protons on the thiophene ring (δ 6.8–7.5 ppm) and oxazole methyl group (δ 2.1–2.4 ppm). Coupling patterns in the ethyl linker (δ 3.0–3.5 ppm) confirm connectivity .
  • IR : Look for carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and C-N stretches (oxazole) at 1200–1300 cm⁻¹ .
  • Mass Spectrometry : Exact mass (e.g., 265.08 g/mol) and fragmentation patterns can validate molecular integrity .

Q. What preliminary assays are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using agar diffusion assays (e.g., against E. coli or S. aureus) or assess antioxidant potential via DPPH radical scavenging. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . ORTEP-3 can visualize thermal ellipsoids and bond angles, clarifying stereoelectronic effects . For disordered regions, apply constraints (e.g., DFIX in SHELX) and validate with residual density maps .

Q. What computational methods are effective for analyzing the compound’s molecular orbitals and electrochemical behavior?

  • Methodological Answer : Perform DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and predict redox potentials. Correlate with experimental cyclic voltammetry (CV) data in aprotic solvents (e.g., DMF) using a three-electrode system .

Q. How can structural analogs enhance pharmacological activity while minimizing toxicity?

  • Methodological Answer : Modify the oxazole ring (e.g., substituents at the 3-methyl position) or thiophene carboxamide moiety. Compare binding affinities via SPR (surface plasmon resonance) or molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases). Assess toxicity using zebrafish models or hepatic microsomal stability assays .

Q. How to address contradictions in biological activity data across different studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration). Use statistical tools (e.g., ANOVA with post-hoc tests) to analyze dose-response variability. Validate outliers via orthogonal assays (e.g., SPR vs. ELISA) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.1:1 molar ratio of reactants) and employ flow chemistry for controlled mixing. Characterize byproducts via LC-MS and adjust purification protocols (e.g., gradient elution in HPLC) .

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